N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide
CAS No.: 1235284-23-7
Cat. No.: VC7288050
Molecular Formula: C16H21FN2O3S
Molecular Weight: 340.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235284-23-7 |
|---|---|
| Molecular Formula | C16H21FN2O3S |
| Molecular Weight | 340.41 |
| IUPAC Name | N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-fluorobenzamide |
| Standard InChI | InChI=1S/C16H21FN2O3S/c17-14-3-1-2-13(10-14)16(20)18-11-12-6-8-19(9-7-12)23(21,22)15-4-5-15/h1-3,10,12,15H,4-9,11H2,(H,18,20) |
| Standard InChI Key | FVFLELWWDAUJEY-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)F |
Introduction
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide is an organic compound belonging to the sulfonamide derivatives class. This compound is characterized by a piperidine ring substituted with a cyclopropylsulfonyl group and a fluorobenzamide moiety. Sulfonamides are widely recognized for their diverse biological activities, including antibacterial, diuretic, and receptor modulation properties, which make them valuable in pharmaceutical research.
Structural Features
The molecular structure of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide is defined by the following components:
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Piperidine Ring: A six-membered nitrogen-containing heterocyclic ring that serves as the core scaffold.
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Cyclopropylsulfonyl Group: A functional group that enhances the compound's pharmacological profile by contributing to its lipophilicity and interaction with biological targets.
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Fluorobenzamide Moiety: A fluorinated aromatic group that can influence the compound's electronic properties and binding affinity to receptors.
Table 1: Key Structural Components
| Component | Description |
|---|---|
| Piperidine Ring | Nitrogen-containing heterocyclic backbone |
| Cyclopropylsulfonyl Group | Lipophilic substituent influencing activity |
| Fluorobenzamide Moiety | Aromatic group with electron-withdrawing fluorine |
Synthesis Pathway
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide involves multi-step organic reactions. Key steps include:
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Formation of the Piperidine Core: The piperidine ring is synthesized or modified to introduce functional groups.
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Attachment of Cyclopropylsulfonyl Group: This step involves sulfonation reactions under controlled conditions.
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Incorporation of Fluorobenzamide Moiety: The final step adds the fluorinated aromatic component through amide bond formation.
Table 2: Synthesis Parameters
| Step | Reaction Type | Conditions |
|---|---|---|
| Piperidine Formation | Cyclization | Solvent: Toluene, Temp: 80°C |
| Sulfonation | Electrophilic substitution | Catalyst: Pyridine, Temp: 60°C |
| Amide Bond Formation | Condensation | Solvent: DMF, Temp: 100°C |
Pharmacological Potential
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide exhibits potential therapeutic applications due to its structural features:
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Receptor Modulation: The compound may act as a modulator for specific receptors, such as orexin or other neurotransmitter systems, based on its piperidine and sulfonamide components.
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Antimicrobial Activity: As a sulfonamide derivative, it could inhibit bacterial enzymes involved in folate synthesis pathways.
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Anti-inflammatory Properties: The cyclopropylsulfonyl group suggests possible interactions with inflammatory mediators.
Table 3: Potential Applications
| Application | Mechanism of Action |
|---|---|
| Antimicrobial | Inhibition of bacterial folate synthesis |
| Receptor Modulation | Interaction with neurotransmitter pathways |
| Anti-inflammatory | Modulation of inflammatory mediators |
Analytical Characterization
Analytical techniques are employed to confirm the structure and purity:
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Nuclear Magnetic Resonance (NMR): Provides detailed information on hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups via characteristic absorption bands .
Table 5: Analytical Data
| Technique | Key Findings |
|---|---|
| NMR | Chemical shifts for piperidine and benzamide |
| MS | Molecular ion peak confirming molecular weight |
| IR | Peaks for C=O (amide) and S=O (sulfonamide) |
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